
Tivozanib (hydrate)
Übersicht
Beschreibung
Tivozanib (hydrate), chemically designated as N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)urea hydrochloride hydrate, is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) with IC50 values of 0.21, 0.16, and 0.24 nM, respectively . Its molecular formula is C22H19ClN4O5·HCl·H2O, and it has a molecular weight of 509.34 g/mol . Tivozanib primarily inhibits angiogenesis by blocking VEGF signaling, a critical pathway in tumor growth and metastasis. It is approved for the treatment of relapsed or refractory advanced renal cell carcinoma (RCC) after two or more prior systemic therapies .
Preclinical studies demonstrate its anti-proliferative and anti-angiogenic effects in glioblastoma (GBM) and oral squamous cell carcinoma (OSCC), including induction of G2/M cell cycle arrest via p21 upregulation and inhibition of Aurora kinases, cyclin B1, and CDC25C . In RCC, pivotal trials such as TIVO-1 and TIVO-3 established its efficacy and tolerability compared to other tyrosine kinase inhibitors (TKIs) like sorafenib .
Vorbereitungsmethoden
The synthesis of Tivozanib (hydrate) involves several steps:
Initial Synthesis: The process begins with the treatment of 2-chloro-4-(6,7-dimethoxyquinolin-4-yloxy)aniline with triphosgene in chloroform in the presence of triethylamine.
Alternative Method: Another method involves treating 3-amino-5-methylisoxazole with phenyl chloroformate in N,N-dimethylacetamide in the presence of pyridine.
Industrial Production: Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Tivozanib (hydrate) undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are possible due to the presence of the chloro group on the aromatic ring
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Major Products: The primary products of these reactions are modified derivatives of Tivozanib, which can be used for further research and development
Wissenschaftliche Forschungsanwendungen
Advanced Renal Cell Carcinoma
Tivozanib is approved for use in patients with relapsed or refractory advanced renal cell carcinoma after two or more systemic therapies. The efficacy of tivozanib in this context has been demonstrated in several clinical trials:
- TIVO-3 Trial : This phase III trial compared tivozanib with sorafenib in patients with advanced clear cell RCC. Results indicated a median progression-free survival (PFS) of 11.9 months for tivozanib versus 3.9 months for sorafenib, highlighting its superior efficacy .
Trial | Median PFS | Complete Response | Partial Response | Stable Disease |
---|---|---|---|---|
TIVO-3 | 11.9 months | 3 (1.2%) | 83 (31.9%) | 134 (51.5%) |
Ovarian Cancer
Tivozanib has also been explored as a treatment option for recurrent platinum-resistant ovarian cancer. A phase II study reported a response rate of 16.7% with a median PFS of 4.1 months .
Study | Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|
Ovarian Cancer Study | 16.7% | 4.1 months | Fatigue, Hypertension |
Combination Therapies
Recent studies have investigated the use of tivozanib in combination with immune checkpoint inhibitors such as nivolumab in metastatic RCC. The TiNivo study reported an overall response rate of 62% with this combination therapy .
Safety Profile
The safety profile of tivozanib is notable for its distinct toxicity compared to other tyrosine kinase inhibitors:
- Common adverse events include hypertension (reported in up to 62% of patients), fatigue, and gastrointestinal symptoms such as diarrhea and nausea .
- The incidence of grade 3 or higher adverse events was significant but generally lower than that observed with sorafenib .
Case Study: Efficacy in Refractory RCC
A patient with advanced RCC who had previously failed multiple therapies was treated with tivozanib at a dose of 1.34 mg daily for three weeks in a four-week cycle. The patient achieved stable disease after three cycles, demonstrating the potential of tivozanib as an effective treatment option in heavily pre-treated populations.
Case Study: Tivozanib in Ovarian Cancer
In another case involving a patient with platinum-resistant ovarian cancer, treatment with tivozanib resulted in a partial response after two cycles, with significant symptom relief and manageable side effects.
Wirkmechanismus
Tivozanib (hydrate) exerts its effects by selectively inhibiting the vascular endothelial growth factor receptors 1, 2, and 3. This inhibition prevents the receptors from activating their downstream signaling pathways, which are essential for angiogenesis and tumor growth. By blocking these pathways, Tivozanib effectively starves the tumor of nutrients and oxygen, leading to its regression .
Vergleich Mit ähnlichen Verbindungen
Efficacy in Advanced RCC
Table 1: Efficacy of Tivozanib vs. Other TKIs in Advanced RCC
- Tivozanib vs. Sorafenib : In the TIVO-1 trial, tivozanib improved median progression-free survival (PFS) to 11.9 months vs. 9.1 months for sorafenib (HR: 0.80; p=0.042), though overall survival (OS) was comparable (16.4 vs. 19.2 months; HR: 0.97) due to crossover effects . TIVO-3 later confirmed tivozanib’s superiority in third-line RCC with a median PFS of 5.6 months vs. 3.9 months for sorafenib (HR: 0.73; p=0.016) .
- Tivozanib vs.
- Tivozanib vs. Axitinib : Sequencing data suggest differential activity despite both being VEGFR-selective TKIs, with tivozanib showing prolonged PFS post-axitinib failure .
Mechanistic Differentiation
- Selectivity : Tivozanib’s high specificity for VEGFR-1/2/3 reduces inhibition of kinases like PDGFR or c-Kit, which are targeted by sunitinib and pazopanib .
- Anti-Angiogenic Potency : Lower IC50 values for VEGFRs (0.16–0.24 nM) compared to axitinib (VEGFR-2 IC50: 0.1–0.3 nM) suggest stronger VEGF pathway blockade .
- Combination Potential: Tivozanib is the first TKI safely combined with mTOR inhibitors (e.g., temsirolimus) at full doses, enabling synergistic regimens .
Clinical Limitations and Unanswered Questions
- No direct comparisons exist between tivozanib and bevacizumab (anti-VEGF monoclonal antibody) .
- While tivozanib improves PFS, its OS benefit remains inconclusive due to trial design limitations and crossover effects .
Biologische Aktivität
Tivozanib, also known as tivozanib hydrochloride, is a potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been primarily studied for its application in treating advanced renal cell carcinoma (RCC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant studies.
Tivozanib functions by blocking the signaling pathways of VEGF receptors, which play critical roles in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, tivozanib effectively reduces angiogenesis and vascular permeability in tumor tissues, contributing to its antitumor effects .
Pharmacological Profile
The pharmacokinetics of tivozanib have been characterized in various studies. The compound is administered orally and exhibits a half-life that allows for a dosing schedule of 1.5 mg once daily on a 28-day cycle, with 21 days of treatment followed by 7 days off .
Key Pharmacological Data
Parameter | Value |
---|---|
Chemical Name | Tivozanib Hydrochloride |
CAS Number | 682745-41-1 |
Molecular Weight | 393.87 g/mol |
Dosing Regimen | 1.5 mg orally once daily |
Half-Life | Approximately 5-7 hours |
Indications | Advanced Renal Cell Carcinoma |
Clinical Efficacy
Tivozanib has been evaluated in several clinical trials, notably the Phase III TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. The results demonstrated a significant improvement in progression-free survival (PFS) for patients treated with tivozanib compared to those receiving sorafenib:
These findings underscore tivozanib's potential as a preferred therapeutic option in this patient population.
Case Studies and Long-Term Data
Recent analyses have highlighted the long-term efficacy of tivozanib. A post-hoc analysis from the TIVO-3 trial indicated that patients who received tivozanib exhibited sustained benefits even after multiple lines of prior therapy, suggesting that it may provide meaningful survival advantages in heavily pre-treated populations .
Comparative Studies
In addition to the TIVO-3 trial, other studies have explored the combination of tivozanib with immunotherapy agents such as nivolumab. Early results suggest that this combination may enhance therapeutic outcomes compared to monotherapy with either agent alone .
Q & A
Basic Research Questions
Q. What is the mechanism of action of tivozanib hydrate, and how does its selectivity for VEGFR isoforms influence experimental design in preclinical studies?
Tivozanib hydrate is a potent, selective inhibitor of VEGFR-1, -2, and -3 tyrosine kinases, with IC50 values of 0.21, 0.16, and 0.24 nM, respectively . Its high selectivity reduces off-target effects, making it suitable for preclinical models focused on angiogenesis and vascular permeability. Researchers should prioritize in vivo models (e.g., xenografts with VEGF-driven angiogenesis) and validate target engagement via phospho-VEGFR assays. Dose-ranging studies should account for its short half-life, using intermittent dosing schedules (e.g., 21 days on/7 days off) to mirror clinical protocols .
Q. How did the phase III TIVO-3 trial's design address limitations of previous studies in relapsed/refractory RCC, and what methodological considerations are critical when comparing tivozanib to sorafenib?
The TIVO-3 trial (NCT02627963) randomized 350 patients with advanced RCC refractory to 2–3 prior therapies (including ≥1 VEGFR-TKI) to tivozanib (1.34 mg/day, 21 days on/7 days off) or sorafenib (400 mg twice daily). Key design features included stratification by prior therapies and IMDC risk groups, with progression-free survival (PFS) as the primary endpoint. Methodologically, researchers must account for crossover effects (permitted post-progression in the placebo arm) when analyzing overall survival (OS) data, which showed no significant difference (HR 0.97; 95% CI 0.75–1.24) despite improved PFS (5.6 vs. 3.9 months; HR 0.73) .
Q. What are the key pharmacokinetic and safety profiles of tivozanib that inform dosing regimens in clinical trials?
Tivozanib exhibits a half-life of ~4.5 days, supporting once-daily dosing. Its safety profile is characterized by lower rates of hypertension (23% vs. 33% with sorafenib) and hand-foot syndrome (14% vs. 54%), making it suitable for frail populations. Researchers should monitor for proteinuria and adjust dosing based on tolerability, as only 11% of patients required dose reductions in TIVO-3 .
Advanced Research Questions
Q. How do biomarker-driven subanalyses of the TIVO-3 trial inform patient stratification for tivozanib therapy?
Subgroup analyses revealed enhanced PFS benefits in patients with prior checkpoint inhibitor exposure (HR 0.55) or dual VEGF-TKI resistance (HR 0.57). Researchers should integrate biomarkers like PD-L1 status, tumor mutational burden, and circulating VEGF levels into trial designs to identify responsive subgroups. Single-cell RNA sequencing of tumor biopsies pre/post-treatment could further elucidate resistance mechanisms .
Q. What factors contribute to the observed dissociation between progression-free survival (PFS) and overall survival (OS) benefits in the TIVO-3 trial, and how should researchers adjust statistical analyses to account for crossover effects?
The lack of OS benefit (median 16.4 vs. 19.2 months for sorafenib) despite PFS improvement may stem from post-progression crossover (28% of sorafenib patients received subsequent VEGF inhibitors) and limited sample size. Advanced statistical methods, such as rank-preserving structural failure time models or inverse probability weighting, are recommended to mitigate confounding from crossover .
Q. What experimental models best recapitulate tivozanib resistance, and how can combinatorial strategies overcome this in RCC?
Preclinical studies using RCC patient-derived xenografts (PDXs) with acquired resistance to tivozanib have shown upregulated FGF and MET pathways. Co-administration with FGFR inhibitors (e.g., erdafitinib) or MET-targeted therapies (e.g., cabozantinib) may restore sensitivity. In vitro assays should assess synergistic effects via Chou-Talalay combination indices .
Q. How can researchers optimize combination strategies between tivozanib and immune checkpoint inhibitors in RCC, given its distinct toxicity profile compared to other VEGFR-TKIs?
Preclinical data suggest tivozanib’s VEGF blockade enhances T-cell infiltration, making it a candidate for combination with anti-PD-1/PD-L1 agents. Phase Ib/II trials (e.g., NCT03136627) have employed intermittent tivozanib dosing (e.g., 1 mg/day, 21 days on/7 days off) with pembrolizumab to mitigate overlapping toxicities (e.g., hepatotoxicity). Researchers should prioritize immune-related response criteria (irRC) and multiplex cytokine profiling to evaluate synergy .
Q. Data Contradictions and Analytical Challenges
Q. Why do real-world studies report lower PFS for tivozanib compared to TIVO-3, and how can observational research methodologies address this discrepancy?
Real-world cohorts often include older patients with comorbidities and poorer ECOG performance status, leading to median PFS of ~4.2 months. Researchers should use propensity score matching to balance baseline characteristics and employ landmark analyses to reduce immortal time bias .
Q. How should conflicting data on tivozanib’s efficacy in non-clear-cell RCC be addressed in future trials?
While TIVO-3 excluded non-clear-cell histology, phase II data (NCT01030783) reported a 12% response rate in papillary RCC. Adaptive trial designs (e.g., basket trials) with histology-specific cohorts and next-generation sequencing for molecular subtyping are recommended .
Q. Methodological Recommendations
- Experimental Design : Use blinded central review for radiographic endpoints to reduce bias in open-label trials .
- Data Analysis : Apply restricted mean survival time (RMST) models to quantify clinical benefit when hazard ratios are non-proportional .
- Translational Studies : Leverage liquid biopsies to track VEGF and soluble VEGFR2 dynamics as pharmacodynamic markers .
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZGSZTIGEYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.